Engineering the Switch II Pocket: The Role of 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol in KRAS G12D Inhibitor Design
Engineering the Switch II Pocket: The Role of 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol in KRAS G12D Inhibitor Design
Executive Summary
For decades, the KRAS G12D mutation was considered an "undruggable" target in oncology due to its picomolar affinity for GTP and the lack of a reactive cysteine residue (unlike KRAS G12C)[1]. The paradigm shifted with the discovery of noncovalent, high-affinity inhibitors like, which exploit the induced Switch II pocket of the KRAS protein[2]. At the synthetic heart of these next-generation therapeutics lies a highly specialized building block: 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol (CAS: 2503307-85-3) [3].
As an advanced intermediate, this compound provides the critical lipophilic anchor required for picomolar target engagement[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in drug design, and field-proven, self-validating experimental workflows for its incorporation into complex pharmaceutical scaffolds.
Physicochemical Profiling and Structural Rationale
The utility of 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol is dictated by its precise stereoelectronic properties. Table 1 summarizes its core physical data, while Table 2 breaks down the causality behind its structural design.
Table 1: Chemical and Physical Properties
| Property | Specification |
| IUPAC Name | 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol |
| CAS Number | 2503307-85-3[3] |
| Molecular Formula | C₂₁H₂₇FOSi[3] |
| Molecular Weight | 342.52 g/mol [3] |
| SMILES | OC1=C2C(C#CC)(C(C)C)C(C)C)=C(F)C=CC2=CC=C1[3] |
| Purity | ≥95% to 98% (Analytical Grade)[4],[3] |
| Physical Form | Solid / Powder[4],[5] |
| Storage Conditions | Inert atmosphere (Argon/N₂), Room Temperature or 2-8°C (Dark)[4],[5] |
Table 2: Structure-Activity Relationship (SAR) Rationale
| Structural Component | Mechanistic Purpose in Drug Design & Synthesis |
| Naphthalene Core | Provides the rigid, lipophilic bulk necessary to occupy and stabilize the induced Switch II pocket of the KRAS G12D protein[6]. |
| 7-Fluoro Substituent | Enhances metabolic stability (blocking CYP450 oxidation) and provides a favorable stereoelectronic fit within a hydrophobic sub-pocket formed by Val9, Thr58, Phe78, Met72, Tyr96, and Ile100[2]. |
| 8-Ethynyl Group | Once deprotected, the terminal alkyne acts as a masterclass in rational design. It engages in a highly specific hydrogen-bond network with a conserved water molecule, bridging the lipophilic and hydrophilic regions of the pocket (Thr58 and Gly10)[6],[2]. |
| TIPS Protecting Group | Triisopropylsilyl provides immense steric shielding. It prevents the alkyne from participating in unwanted side reactions (e.g., Glaser coupling, hydration) during harsh upstream palladium-catalyzed cross-couplings[7]. |
Mechanistic Role in KRAS G12D Inhibition
The selective inhibition of KRAS G12D presents a significant thermodynamic challenge. Because the G12D mutation substitutes a glycine with an aspartic acid, it lacks the nucleophilic thiol of G12C, obviating the use of covalent warheads[1].
Inhibitors derived from CAS 2503307-85-3 overcome this by utilizing the 7-fluoro-8-ethynylnaphthyl moiety as a high-affinity anchor[2]. Crystallographic data (e.g., PDB: 7RT4) reveals that the naphthyl ring buries itself deep into the Switch II pocket[2]. The ethynyl proton acts as a hydrogen bond donor (HBD) to a conserved structural water molecule, which in turn hydrogen-bonds to the hydroxyl of Thr58 and the backbone carbonyl of Gly10[2]. This network locks the KRAS protein in an inactive (GDP-bound) state, effectively shutting down downstream MAPK/ERK signaling and inducing tumor regression[6],[2].
Fig 1. Mechanism of action for MRTX1133 targeting the KRAS G12D active state via Switch II pocket anchoring.
Synthetic Utility and Self-Validating Experimental Workflows
To integrate 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol into complex scaffolds (such as the pyrido[4,3-d]pyrimidine core of MRTX1133 or the pyrazoloquinazoline core of novel analogues[7],[2]), chemists must employ a carefully orchestrated sequence of cross-coupling and deprotection.
The following protocol is designed as a self-validating system , incorporating strict In-Process Controls (IPCs) to ensure causality and reproducibility at every step.
Phase 1: Pre-Coupling Protection & Borylation
Causality: The free C1-hydroxyl group can poison palladium catalysts or interfere with basic coupling conditions. It is typically protected as a methoxymethyl (MOM) ether. The naphthyl core is then converted to a boronic acid or pinacol ester to act as the nucleophilic partner in Suzuki coupling[2].
Phase 2: Suzuki-Miyaura Cross-Coupling
Objective: Form the critical C-C bond between the naphthyl building block and the heterocyclic core.
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Charge Reactor: To a Schlenk flask, add the halogenated heterocyclic core (1.0 eq), the MOM-protected naphthyl boronic ester (1.2 eq), and K₂CO₃ (3.0 eq).
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Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: This specific ratio provides optimal solvation for both the highly lipophilic organic substrates and the inorganic base, ensuring a homogeneous reaction interface.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere. Causality: The bidentate dppf ligand provides the necessary steric bulk and electron richness to facilitate the reductive elimination step of highly hindered biaryl systems[7].
-
Reaction: Heat to 90°C for 4-6 hours.
-
IPC Validation: Monitor via LC-MS. The reaction is self-validated when the starting halide mass is consumed and the intermediate biaryl mass (M+H) is dominant.
Phase 3: Sequential Deprotection (TIPS and MOM)
Objective: Unmask the pharmacophores required for KRAS binding.
-
TIPS Cleavage: Dissolve the intermediate in anhydrous THF. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) at 0°C.
-
Causality: The fluoride ion has an exceptionally high thermodynamic affinity for silicon, driving the rapid cleavage of the Si-C bond to release the terminal alkyne without disturbing the rest of the molecule[2].
-
IPC Validation: HPLC confirms a shift to a more polar retention time; LC-MS confirms the loss of 156 Da (TIPS group).
-
-
MOM Cleavage: Treat the resulting compound with 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours.
-
Causality: Acidic hydrolysis cleaves the acetal-like MOM group, revealing the C1-hydroxyl group necessary for solvent-exposed interactions[2].
-
Fig 2. Step-by-step synthetic workflow incorporating CAS 2503307-85-3 into the KRAS inhibitor scaffold.
Advanced Applications: Beyond MRTX1133
The utility of this building block extends far beyond the initial discovery of MRTX1133. It is now the foundational anchor for a multitude of advanced modalities:
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Oral Prodrugs: Because the parent inhibitors often suffer from poor gastrointestinal absorption due to high hydrogen-bond donor counts, researchers are synthesizing that mask secondary amines while retaining the crucial naphthyl anchor, increasing oral bioavailability up to 6.2-fold in murine models[8],[9].
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Targeted Protein Degradation (PROTACs): Molecules like utilize the 7-fluoro-8-ethynylnaphthyl moiety to bind KRAS G12D, tethered via a linker to a cereblon (CRBN) ligand. This recruits E3 ubiquitin ligases, leading to the proteasomal degradation of the mutant KRAS protein[10].
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Novel Scaffolds: Emerging inhibitors like maintain this exact naphthyl building block while altering the solvent-exposed regions to form novel salt bridges with the Asp12 residue[11].
Handling, Stability, and Safety Protocols
When handling 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol, standard rigorous laboratory safety protocols must be observed:
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Stability: The compound is stable under standard conditions but should be stored in an inert atmosphere (Argon/N₂) to prevent slow oxidation of the naphthol core[4]. Long-term storage is recommended at 2-8°C in the dark[5].
-
Hazard Statements: Classified under GHS as H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).
-
Precautionary Measures: Utilize standard PPE (nitrile gloves, safety goggles, lab coat). Handle within a certified chemical fume hood to mitigate inhalation risks associated with fine powders (P264, P280).
References
-
Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor, Journal of Medicinal Chemistry (ACS Publications).[Link][2]
-
Discovery of Pyrazoloquinazoline Analogues as Orally Bioavailable KRAS-G12D Inhibitors, ACS Publications. [Link][7]
-
Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation, ACS Omega.[Link][9]
-
Discovery and Characterization of RP03707: A Highly Potent and Selective KRAS G12D PROTAC, ACS Publications.[Link][10]
-
Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D-mutant cancer, Frontiers in Pharmacology. [Link][11]
-
Medicinal Chemistry in Review: Identification of MRTX1133, Domainex.[Link][6]
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- 5. 7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol | 2621932-35-0 [sigmaaldrich.com]
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